
(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride
カタログ番号 B2711474
CAS番号:
864824-87-3
分子量: 167.68
InChIキー: FPMHPLBSPFGCGN-FYZOBXCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .科学的研究の応用
- Neuroscience Research (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride has been studied for its potential role in neuroscience. Researchers explore its interactions with specific neurotransmitter systems in the brain. Although the exact mechanisms and implications are still under investigation, this compound holds promise for understanding neural processes.
- Tin oxide (SnO~2~) is a crucial material in PSCs, an emerging renewable energy technology. SnO2 thin films serve as the electron transport layer (ETL) in these devices. The high electron mobility of SnO2 makes it ideal for extracting electrons from adjacent light-absorbing materials (such as lead halide perovskite compounds). Researchers have explored cost-effective production methods for SnO2 nanoparticles, including the use of (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride as a structure-directing agent .
- Researchers have investigated the facile, catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals. By employing an aromatic organic ligand (such as phenylalanine methyl ester hydrochloride), they achieved a narrow size distribution (as small as 3 nm) and uniform dispersion. These nanocrystals hold promise for various applications, including PSCs .
- SnO~2~ nanocrystals synthesized using (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride can be incorporated into photovoltaic devices. Their properties, such as crystallinity and dispersion, play a crucial role in enhancing solar cell performance. Researchers continue to explore ways to optimize SnO2-based materials for efficient energy conversion .
- Ethanol-based SnO2 nanofluids stabilized with the capping agent (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride have been successfully obtained. These nanofluids can be spin-coated to create SnO2 nanoparticle films, serving as ETLs in PSCs. The environmentally benign nature of these nanofluids makes them attractive for sustainable energy applications .
- Beyond solar cells, SnO2 materials find applications in gas sensors, transparent conductive films, and catalysis. Researchers explore their properties, such as bandgap engineering, surface functionalization, and stability, to tailor them for specific uses. The unique synthesis approach involving (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride contributes to advancing materials science and nanotechnology .
Perovskite Solar Cells (PSCs)
Solution Synthesis of SnO2 Nanocrystals
Photovoltaic Applications
Environmental Nanofluids
Materials Science and Nanotechnology
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMHPLBSPFGCGN-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](COC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid
1251101-59-3


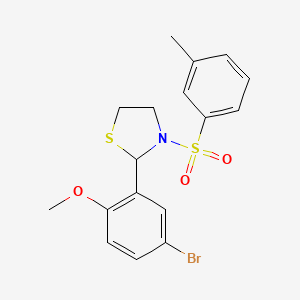

![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)
![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)
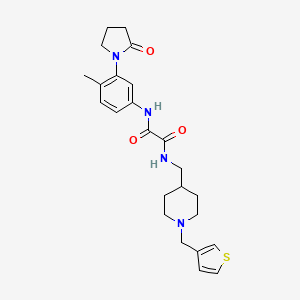
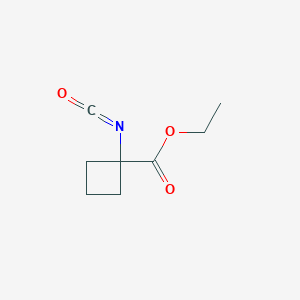
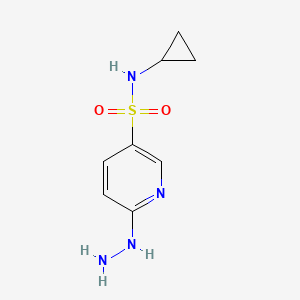
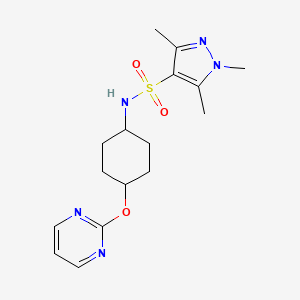
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)
![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)
![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)
![N-[(4-Fluoro-3-methylphenyl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide](/img/structure/B2711410.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)